Terbium oxalate Terbium oxalate
Brand Name: Vulcanchem
CAS No.: 996-33-8
VCID: VC16211417
InChI: InChI=1S/3C2H2O4.2Tb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;
SMILES:
Molecular Formula: C6H6O12Tb2
Molecular Weight: 587.95 g/mol

Terbium oxalate

CAS No.: 996-33-8

Cat. No.: VC16211417

Molecular Formula: C6H6O12Tb2

Molecular Weight: 587.95 g/mol

* For research use only. Not for human or veterinary use.

Terbium oxalate - 996-33-8

Specification

CAS No. 996-33-8
Molecular Formula C6H6O12Tb2
Molecular Weight 587.95 g/mol
IUPAC Name oxalic acid;terbium
Standard InChI InChI=1S/3C2H2O4.2Tb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;
Standard InChI Key ITKUPIBEFPKJME-UHFFFAOYSA-N
Canonical SMILES C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Tb].[Tb]

Introduction

Chemical Identity and Basic Properties

Terbium oxalate exists predominantly as terbium(III) oxalate decahydrate, with the linear formula Tb2(C2O4)310H2O\text{Tb}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O} and a molecular weight of 762.05 g/mol . The compound typically appears as a white crystalline powder, exhibiting stability under ambient conditions but susceptible to decomposition at elevated temperatures. Its solubility profile varies with pH and solvent composition, though aqueous solubility is moderate due to the strong coordination between Tb3+\text{Tb}^{3+} and oxalate ligands .

Table 1: Fundamental Properties of Terbium(III) Oxalate Decahydrate

PropertyValue/DescriptionSource
CAS Number24670-06-02
Molecular FormulaC6H20O22Tb2\text{C}_6\text{H}_{20}\text{O}_{22}\text{Tb}_2
AppearanceWhite powder
Purity≥99.9% (elemental analysis)
Thermal StabilityUp to 623 K (decomposition observed)

Synthetic Methodologies and Structural Diversity

Hydrothermal Synthesis of Terbium Oxalatophosphonate

A 2D terbium oxalatophosphonate, [\text{Tb}_2(\text{H}_3\text{L})(\text{C}_2\text{O}_4)_3(\text{H}_2\text{O})_4] \cdot 2\text{H}_2\text{O (where H3L\text{H}_3\text{L} = (4-carboxypiperidyl)-N-methylenephosphonic acid), was synthesized via hydrothermal reaction at 120°C for 72 hours . The protocol involved:

  • Tb(NO3)36H2O\text{Tb}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O} (0.5 mmol)

  • H3L\text{H}_3\text{L} (1.5 mmol)

  • H2C2O42H2O\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O} (2 mmol)

  • NaOH (2.5 mmol)

Yielding 65.3% of block crystals, this method produced a monoclinic (P21/nP2_1/n) structure with nine-coordinate Tb3+\text{Tb}^{3+} ions bonded to oxalate oxygen atoms (Tb-O\text{Tb-O} bonds: 2.260–2.616 Å) and phosphonate ligands .

Mixed-Ligand 3D Coordination Polymers

A terbium-formate-oxalate polymer ([Tb(CHO2)(C2O4)][\text{Tb}(\text{CHO}_2)(\text{C}_2\text{O}_4)]) crystallizes in the orthorhombic PnmaPnma space group, featuring a 12-connected fcu topology . The asymmetric unit contains:

  • One Tb3+\text{Tb}^{3+} ion (nine-coordinate, tricapped trigonal prism)

  • One CHO2\text{CHO}_2^- ligand (μ3\mu_3-bridging mode)

  • Half a C2O42\text{C}_2\text{O}_4^{2-} ligand (μ4\mu_4-chelating-bridging mode)

Table 2: Comparative Structural Features of Terbium Oxalate Systems

ParameterOxalatophosphonate Formate-Oxalate Polymer
Space GroupP21/nP2_1/nPnmaPnma
Coordination Number99
Tb-O\text{Tb-O} Bond Lengths2.260–2.616 Å2.4165–2.478 Å
Topology2D layered3D fcu network
Thermal StabilityStable in aqueous pH 2–12Up to 623 K

Luminescent Properties and Sensing Applications

Photoluminescence and Quenching Mechanisms

The oxalatophosphonate derivative exhibits intense green emission (λem\lambda_{\text{em}} = 545 nm) under UV excitation (254 nm), attributed to 5D47FJ^5\text{D}_4 \rightarrow ^7\text{F}_J (J=63J = 6–3) transitions of Tb3+\text{Tb}^{3+} . Luminescence quenching occurs upon exposure to:

  • CrO42\text{CrO}_4^{2-} (KsvK_{\text{sv}} = 1.24 × 104^4 M1^{-1})

  • Cr2O72\text{Cr}_2\text{O}_7^{2-} (KsvK_{\text{sv}} = 1.07 × 104^4 M1^{-1})

  • Tryptophan (KsvK_{\text{sv}} = 6.32 × 103^3 M1^{-1})

Quenching mechanisms involve competitive absorption between the analyte and terbium complex, as evidenced by overlapping UV-vis spectra .

Recyclability and Detection Limits

The material demonstrates >95% emission recovery after five cycles of analyte exposure, with detection limits of:

AnalyteDetection Limit (μM)
CrO42\text{CrO}_4^{2-}0.48
Cr2O72\text{Cr}_2\text{O}_7^{2-}0.53
Tryptophan1.12

Biomineralization and Rare Earth Recovery

Microbial Enrichment Strategies

Bacillus sp. DW015 and Sporosarcina pasteurii synergistically enhance Tb3+\text{Tb}^{3+} recovery through:

  • Biosorption: Pseudo-second-order kinetics (R2=0.998R^2 = 0.998) with DW015 cells

  • Biomineralization: Urease-driven calcite precipitation embedding Tb3+\text{Tb}^{3+}

Table 3: Performance of Microbial Tb(III) Enrichment Systems

SystemEnrichment EfficiencyMechanism
DW015 alone35.6% (2 h)Adsorption-dominated
S. pasteurii alone59.7% (2 h)Mineralization-dominated
DW015:S. pasteurii (19:1)78.2% (2 h)Synergistic adsorption-mineralization

Stability and Environmental Considerations

pH and Aqueous Stability

The oxalatophosphonate framework maintains structural integrity across pH 2–12 for >48 hours, with <5% luminescence intensity loss . In contrast, the formate-oxalate polymer decomposes above 623 K, releasing CO2\text{CO}_2 and forming Tb2O3\text{Tb}_2\text{O}_3 residues .

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